molecular formula C7H8Cl2N2O2 B13510349 1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B13510349
M. Wt: 223.05 g/mol
InChI Key: UCIRHIJEQLYTLD-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8Cl2N2O2 It is a derivative of methanamine, where the methanamine group is substituted with a 3-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 3-chlorotoluene to form 3-chloro-2-nitrotoluene, followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids and reducing agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride
  • (3-Chloro-2-methoxyphenyl)methanamine hydrochloride
  • (3-Chloropyrazin-2-yl)methanamine hydrochloride

Uniqueness

1-(3-Chloro-2-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the phenyl ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.05 g/mol

IUPAC Name

(3-chloro-2-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-6-3-1-2-5(4-9)7(6)10(11)12;/h1-3H,4,9H2;1H

InChI Key

UCIRHIJEQLYTLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CN.Cl

Origin of Product

United States

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